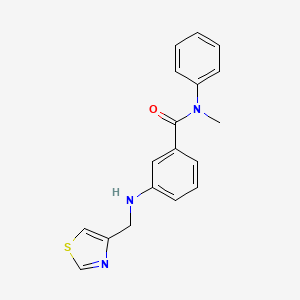
N-methyl-N-phenyl-3-(1,3-thiazol-4-ylmethylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-phenyl-3-(1,3-thiazol-4-ylmethylamino)benzamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPB is a small molecule that can easily penetrate cell membranes, making it a promising candidate for drug development. In
作用机制
The mechanism of action of N-methyl-N-phenyl-3-(1,3-thiazol-4-ylmethylamino)benzamide is not fully understood, but it is believed to work by inhibiting enzymes involved in cell proliferation and inducing apoptosis in cancer cells. This compound has also been shown to activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This compound has also been found to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression. In addition, this compound has been shown to increase the levels of reactive oxygen species, which can induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using N-methyl-N-phenyl-3-(1,3-thiazol-4-ylmethylamino)benzamide in lab experiments is its ability to easily penetrate cell membranes, allowing it to effectively target intracellular proteins and enzymes. However, one limitation of this compound is its potential toxicity, as it has been found to induce apoptosis in normal cells as well as cancer cells. Therefore, careful dosage and toxicity studies are necessary when using this compound in lab experiments.
未来方向
There are several future directions for research on N-methyl-N-phenyl-3-(1,3-thiazol-4-ylmethylamino)benzamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on normal cells. Finally, the development of this compound derivatives with improved efficacy and reduced toxicity could lead to the development of new drugs for the treatment of cancer and other diseases.
合成方法
The synthesis of N-methyl-N-phenyl-3-(1,3-thiazol-4-ylmethylamino)benzamide involves the reaction of N-methyl-N-phenyl-3-aminobenzamide with 1,3-thiazol-4-ylmethyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent such as dimethylformamide. The resulting product is then purified through column chromatography to obtain pure this compound.
科学研究应用
N-methyl-N-phenyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has been found to have potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been studied for its anti-inflammatory and antioxidant properties, which could be useful in treating inflammatory diseases such as arthritis.
属性
IUPAC Name |
N-methyl-N-phenyl-3-(1,3-thiazol-4-ylmethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-21(17-8-3-2-4-9-17)18(22)14-6-5-7-15(10-14)19-11-16-12-23-13-20-16/h2-10,12-13,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMIGPORLULLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NCC3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea](/img/structure/B7643604.png)
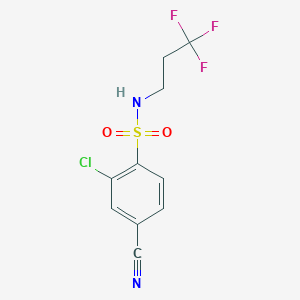
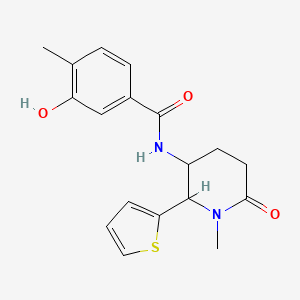
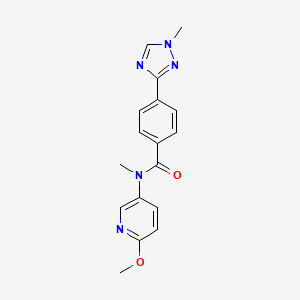
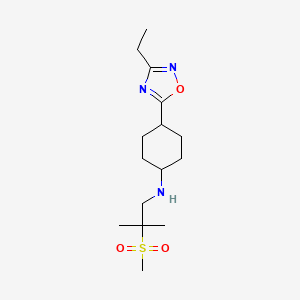
![N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline](/img/structure/B7643647.png)
![N-cyclohexyl-2-[[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]acetamide](/img/structure/B7643648.png)
![N-[2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethylamino]-4-methoxyphenyl]acetamide](/img/structure/B7643661.png)
![N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide](/img/structure/B7643679.png)
![4-[[2-(Hydroxymethyl)-6-methylpiperidin-1-yl]methyl]-3-methoxybenzonitrile](/img/structure/B7643684.png)
![1-[(1-Methoxycyclobutyl)methyl]-3-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]urea](/img/structure/B7643687.png)
![3-[[5-(hydroxymethyl)furan-2-yl]methylamino]-N-methyl-N-phenylbenzamide](/img/structure/B7643692.png)
![3-[(2-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)methyl]benzonitrile](/img/structure/B7643696.png)